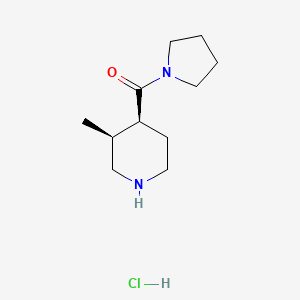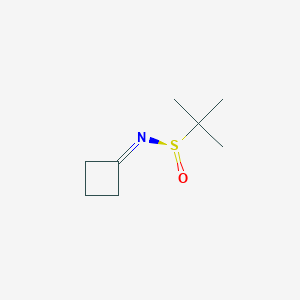
(R)-N-Cyclobutylidene-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-Cyclobutylidene-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound known for its unique structural properties and potential applications in various fields of chemistry and industry. This compound features a cyclobutylidene group attached to a sulfinamide moiety, making it an interesting subject for synthetic and mechanistic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Cyclobutylidene-2-methylpropane-2-sulfinamide typically involves the reaction of cyclobutylideneamine with 2-methylpropane-2-sulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of ®-N-Cyclobutylidene-2-methylpropane-2-sulfinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and cost-effectiveness of the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
®-N-Cyclobutylidene-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: Reduction of the sulfinamide group can yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted sulfinamide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-N-Cyclobutylidene-2-methylpropane-2-sulfinamide has several scientific research applications, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals with improved efficacy and selectivity.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of ®-N-Cyclobutylidene-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The sulfinamide group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in the conformation and function of the target proteins, resulting in the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-N-Cyclobutylidene-2-methylpropane-2-sulfinamide: The enantiomer of the compound with similar properties but different stereochemistry.
N-Cyclobutylidene-2-methylpropane-2-sulfonamide: A related compound with a sulfonamide group instead of a sulfinamide group.
N-Cyclobutylidene-2-methylpropane-2-amine: The reduced form of the compound with an amine group.
Uniqueness
®-N-Cyclobutylidene-2-methylpropane-2-sulfinamide is unique due to its chiral nature and the presence of the sulfinamide group, which imparts distinct reactivity and selectivity in chemical reactions
Propiedades
Fórmula molecular |
C8H15NOS |
|---|---|
Peso molecular |
173.28 g/mol |
Nombre IUPAC |
(R)-N-cyclobutylidene-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C8H15NOS/c1-8(2,3)11(10)9-7-5-4-6-7/h4-6H2,1-3H3/t11-/m1/s1 |
Clave InChI |
LWVDMDJXXIBEFK-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)[S@@](=O)N=C1CCC1 |
SMILES canónico |
CC(C)(C)S(=O)N=C1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


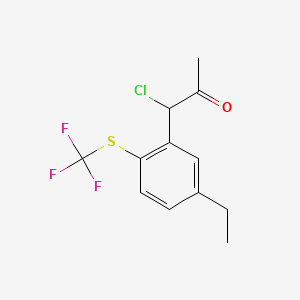

![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one](/img/structure/B14044015.png)

![2-[2,3-Dihydro-1,4-benzodioxin-2-yl(ethyl)amino]ethanol](/img/structure/B14044021.png)
![(1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14044025.png)
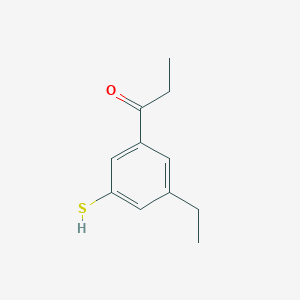
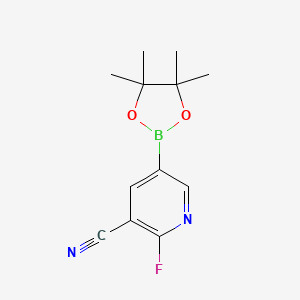




![5-(ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14044073.png)
